Propylcyclohexane

概要

説明

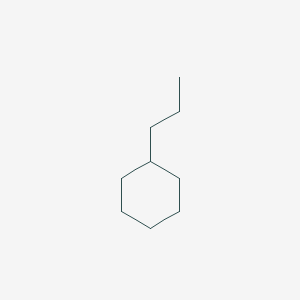

Propylcyclohexane, also known as n-Propylcyclohexane, is an organic compound with the molecular formula C9H18. It is a cycloalkane with a propyl group attached to a cyclohexane ring. This compound is a colorless liquid at room temperature and is used in various chemical research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

Propylcyclohexane can be synthesized through several methods. One common method involves the hydrogenation of propylbenzene. In this process, propylbenzene is subjected to hydrogen gas in the presence of a catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of propylbenzene. This method is preferred due to its efficiency and the availability of propylbenzene as a starting material .

化学反応の分析

High-Temperature Reaction Pathways

At elevated temperatures (>900 K), propylcyclohexane undergoes unimolecular decomposition and H-atom abstraction processes:

-

Unimolecular decomposition produces ethylcyclohexyl, methylcyclohexyl, and cyclohexyl radicals through three primary dissociation pathways (Fig. 1) . These radicals undergo β-scission to form alkenes (e.g., propylene, ethylene) and smaller alkyl species .

-

H-atom abstraction by OH/HO₂ radicals generates cycloalkyl radicals (cyC₉H₁₇), which further decompose via β-scission or isomerize to form cyclic alkenes and dienes .

Key intermediates :

-

Linear/branched C₉ alkenes (e.g., 1-propylcyclohexene)

-

Cyclohexene derivatives (e.g., cyclohexenyl radicals)

Low-Temperature Oxidation Mechanisms

Below 800 K, this compound follows low-temperature chain-branching pathways :

-

Alkylperoxy radical (RO₂) formation : Reaction with O₂ produces seven RO₂ isomers .

-

Isomerization to QOOH : RO₂ radicals undergo internal H-shift via 5–8 membered transition states, forming hydroperoxy-alkyl radicals (QOOH) .

-

Chain branching : QOOH reacts with O₂ to yield OH radicals and ketohydroperoxides, accelerating reactivity .

Critical observations :

-

This compound exhibits negative temperature coefficient (NTC) behavior between 800–1100 K due to competition between chain-branching and termination reactions .

-

Cyclohexane (smaller analog) lacks NTC behavior, highlighting the role of the propyl group in modifying reactivity .

Thermal Decomposition Kinetics

Pyrolysis studies reveal distinct Arrhenius parameters under varying conditions:

| Condition | Pre-exponential factor (A) | Activation Energy (Eₐ) | Temperature Range | Source |

|---|---|---|---|---|

| 4 MPa pressure | 1.95 × 10⁻⁵ s⁻¹ | 260 kJ·mol⁻¹ | 427°C | |

| Atmospheric pressure | 8.8 × 10¹² s⁻¹ | 241 ± 2 kJ·mol⁻¹ | 660–800°C |

Primary decomposition products :

Reaction Kinetics Modeling

Recent mechanisms integrate this compound’s behavior across temperature regimes:

Core Reaction Classes :

Model performance :

-

A 1442-species mechanism accurately reproduces ignition delays (630–1420 K) and laminar flame speeds .

-

Sensitivity analysis identifies RO₂ isomerization and QOOH+O₂ reactions as rate-limiting in low-temperature oxidation .

Comparative Reactivity Insights

科学的研究の応用

Combustion Chemistry

Kinetic Studies

Propylcyclohexane is an important component in the study of combustion processes, particularly as a surrogate for jet fuels. Research has demonstrated its role in understanding the oxidation mechanisms of hydrocarbons. A comprehensive study conducted by Abbasi et al. developed a kinetic model for the oxidation of this compound, revealing its behavior under varying temperature and pressure conditions. The study highlighted that this compound exhibits negative temperature coefficient (NTC) behavior in ignition delay times, which is crucial for optimizing combustion efficiency in engines .

Thermal Decomposition

The thermal decomposition kinetics of this compound have been investigated to enhance the design and operational specifications of fuels. Research indicated that at elevated temperatures (660-800 °C), the compound undergoes significant decomposition, which can impact its performance as a fuel component . This understanding aids in the development of more efficient fuel formulations.

| Parameter | Value |

|---|---|

| Temperature Range | 600-1700 K |

| Pressure Range | 10-50 atm |

| Ignition Delay Behavior | Negative Temperature Coefficient (NTC) |

Fuel Formulation

This compound is utilized as a component in surrogate biokerosene models, which are essential for simulating the behavior of complex fuel mixtures like kerosene Jet A-1. Its inclusion in these models allows researchers to better understand the oxidation processes and reactivity trends of jet fuels .

Case Study: Surrogate Fuel Models

In a study focusing on kerosene-based fuels, this compound was selected due to its representative nature among cycloalkanes. The research involved detailed measurements of its thermophysical properties, which are critical for developing accurate surrogate fuel models that mimic real-world fuel behavior .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules. It is particularly noted for its use in producing various cyclic compounds and alkenes through unimolecular reactions .

Applications in Synthesis

- Building Block for Pharmaceuticals : this compound can be transformed into various derivatives that may serve as precursors for pharmaceutical compounds.

- Fragrance and Flavor Industry : Its derivatives are explored for applications in creating fragrances due to their unique olfactory properties.

Environmental Considerations

The application of this compound extends to environmental studies where it is used to assess the oxidation processes of kerosene and other biofuels. Understanding these processes is vital for developing cleaner combustion technologies and reducing emissions from fuel usage .

作用機序

The mechanism of action of propylcyclohexane involves its interactions with various molecular targets and pathways. In oxidation reactions, it undergoes a series of electron transfer processes leading to the formation of oxidized products. In reduction reactions, it gains electrons and hydrogen atoms to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs .

類似化合物との比較

Similar Compounds

Cyclohexane: A simpler cycloalkane without the propyl group.

Methylcyclohexane: A cyclohexane ring with a methyl group attached.

Ethylcyclohexane: A cyclohexane ring with an ethyl group attached.

Uniqueness

Propylcyclohexane is unique due to the presence of the propyl group, which influences its chemical properties and reactivity. Compared to cyclohexane, it has a higher molecular weight and different boiling and melting points. The propyl group also affects its solubility and interactions with other molecules, making it distinct from other similar compounds .

生物活性

Propylcyclohexane (C9H18) is an alicyclic hydrocarbon that has garnered interest in various fields, including organic chemistry, industrial applications, and biological research. This article delves into the biological activity of this compound, summarizing relevant studies, findings, and implications.

This compound is characterized by its unique structure, which consists of a cyclohexane ring with a propyl group attached. This configuration influences its physical and chemical properties, which are critical for its biological interactions.

- Molecular Formula : C9H18

- Molecular Weight : 126.25 g/mol

- Structure :

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. This activity is significant in the context of developing new antimicrobial agents, especially given the rising resistance to conventional antibiotics.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Moderate activity |

Toxicological Studies

Toxicological assessments of this compound have been conducted to evaluate its safety profile. In various studies, it has shown low acute toxicity, which suggests potential for safe use in industrial applications. For instance, a comprehensive toxicity study reported no significant adverse effects at low exposure levels in laboratory animals.

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Chronic Exposure | No significant effects |

Metabolic Pathways

The metabolism of this compound involves its transformation into various metabolites through cytochrome P450 enzymes. These metabolic processes are crucial for understanding both its potential therapeutic uses and any toxicological implications.

Case Studies

- Case Study on Antimicrobial Activity

- A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against common pathogens. Results demonstrated that it inhibited bacterial growth effectively, particularly against Staphylococcus species.

- Toxicology Assessment

- Research conducted by the National Toxicology Program evaluated the long-term effects of this compound exposure in rodents. The findings indicated no significant carcinogenic risk, supporting its safety for industrial use.

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- Decomposition Kinetics : Investigations into the thermal decomposition of this compound revealed that it decomposes at elevated temperatures, producing various byproducts that may exhibit their own biological activities .

- Combustion Chemistry : A detailed examination of its combustion properties showed that while it is primarily used as a fuel component, the combustion products can also have implications for environmental health .

特性

IUPAC Name |

propylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-2-6-9-7-4-3-5-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDZSLCZHWTGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074699 | |

| Record name | Propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Propylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.19 [mmHg] | |

| Record name | Propylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1678-92-8 | |

| Record name | Propylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6QU2W806V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of propylcyclohexane?

A1: this compound has the molecular formula C9H18 and a molecular weight of 126.24 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include Gas Chromatography coupled with Flame Ionization Detection and Mass Spectrometry (GC/FID/MS) for identification and quantification of this compound and its oxidation intermediates. [, ]

Q3: How does the structure of this compound affect its density and speed of sound?

A3: Studies have shown that as the alkyl side-chain length on alkylcyclohexanes increases, the excess molar volume decreases. This means that mixtures of n-propylcyclohexane with n-dodecane exhibit positive excess molar volumes, while mixtures with n-dodecylcyclohexane show negative values. These differences are attributed to changes in molecular packing. [, ]

Q4: What are the potential applications of this compound in fuels?

A4: this compound is considered a potential surrogate component for jet fuels, diesel, and gasoline. [, , , , ] Its inclusion in surrogate fuel blends aims to mimic the properties of real fuels, particularly those derived from Gas-to-Liquid (GTL) processes. [, ]

Q5: How does the performance of this compound compare to other fuel components?

A5: Thermal decomposition studies indicate that the thermal stability of this compound lies between decalin and butylcyclohexane. [] In terms of fuel reactivity, this compound demonstrates lower reactivity compared to n-decane and n-butylcyclohexane, potentially due to the high stability of butene produced during its oxidation. []

Q6: What role does this compound play in hydrodenitrogenation (HDN) reactions?

A6: this compound is a common product in the hydrodenitrogenation of nitrogen-containing compounds found in fuel feedstocks. [, , ] For example, it is a final product in the HDN of quinoline, typically formed via the hydrogenation and subsequent ring-opening reactions of various intermediates. [, , , ]

Q7: How does the presence of other compounds like dibenzothiophene (DBT) influence this compound formation during HDN?

A7: The presence of DBT, a sulfur-containing compound, can significantly impact the HDN of nitrogen-containing compounds and consequently, the formation of this compound. Research has shown that DBT can inhibit the hydrogenation pathway during quinoline HDN, leading to a decrease in the production of this compound. [, ] This highlights the competitive adsorption between different species on catalyst active sites.

Q8: Can this compound be further converted into other valuable products?

A8: Yes, this compound can be produced from the hydrodeoxygenation of lignin-derived compounds like isoeugenol and propylphenols. [, , ] This pathway holds promise for utilizing renewable feedstocks to produce valuable hydrocarbons.

Q9: How is computational chemistry used in understanding this compound's behavior?

A9: Computational chemistry plays a crucial role in predicting and understanding the behavior of this compound in various applications. For instance, molecular dynamics (MD) simulations have been employed to predict thermophysical properties like density, isentropic bulk modulus, and dynamic viscosity of this compound mixtures. [] These simulations provide valuable insights into molecular interactions and their influence on macroscopic properties.

Q10: Are there alternative compounds to this compound for its various applications?

A10: Yes, several alternatives and substitutes to this compound exist, each with its performance, cost, and environmental impact considerations. [] For instance, in fuel formulations, other cycloalkanes like butylcyclohexane or methylcyclohexane might offer comparable properties. [, ] The choice of the most suitable compound depends on the specific application and desired characteristics.

Q11: What are the future research directions for this compound?

A11: Future research on this compound should focus on:

- Detailed kinetic modeling: Developing comprehensive kinetic models for the oxidation and combustion of this compound across a wide range of conditions relevant to engine operation. [, , , ]

- Advanced catalyst development: Exploring novel catalyst formulations and synthesis strategies to optimize the production of this compound from renewable feedstocks like lignin. [, , ]

- Environmental fate and transport: Conducting thorough ecotoxicological studies to evaluate the environmental persistence, bioaccumulation potential, and overall ecological impact of this compound. []

- Life cycle assessment: Performing comprehensive life cycle assessments to compare the environmental footprint of this compound-based fuels and chemicals with conventional alternatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。